Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Overview
Description
Esters are commonly used in various industrial applications due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to maximize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or nitro groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin chloride and iron powder are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate is structurally similar to other esters and nitro compounds.
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Properties
IUPAC Name |
tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(15)12-6-4-5-8(12)9(14)7-13(16)17/h8-9,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKPQQEGGXZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745315 | |
Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213669-43-3 | |
Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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